Amino-PEG8-alcohol

Catalog No.
S518606
CAS No.
352439-37-3
M.F
C16H35NO8
M. Wt
369.45 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG8-alcohol

CAS Number

352439-37-3

Product Name

Amino-PEG8-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H35NO8

Molecular Weight

369.45 g/mol

InChI

InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2

InChI Key

DGWYLEGXXDZPEY-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG8-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N

Description

The exact mass of the compound Amino-PEG8-alcohol is 369.2363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG8-alcohol is a molecule consisting of three key parts:

  • Amino group (NH2): This functional group allows the molecule to react with other molecules containing carboxylic acids (COOH) or activated esters. []
  • PEG spacer (Polyethylene glycol): This chain of repeating units (CH2CH2O) provides water solubility and flexibility to the molecule. The number 8 indicates the average number of these units in the chain. []
  • Hydroxyl group (OH): This functional group allows for further chemical modifications or attachment of other biomolecules. []

The combination of these features makes Amino-PEG8-alcohol a versatile tool for attaching biomolecules (like proteins, peptides, or drugs) to other surfaces or molecules in aqueous environments.


Chemical Reactions Analysis

Amino-PEG8-alcohol participates in several reactions relevant to bioconjugation:

  • Amide bond formation: The primary reaction involves the amine group of Amino-PEG8-alcohol reacting with the carboxylic acid group of another molecule to form an amide bond. This stable linkage attaches the PEG spacer and the hydroxyl group to the target molecule. []
  • Reaction with activated esters: Similar to amide bond formation, Amino-PEG8-alcohol can react with activated NHS esters (N-hydroxysuccinimide esters) on other molecules to form a stable bond. []

The specific reaction conditions and target molecules will vary depending on the desired application.


Physical And Chemical Properties Analysis

  • Solubility: Due to the presence of the PEG spacer, Amino-PEG8-alcohol is expected to be highly soluble in water (hydrophilic). []
  • Stability: The amide and ether bonds in the molecule are generally stable under physiological conditions (aqueous environment, mild temperatures).

Amino-PEG8-alcohol doesn't have a direct mechanism of action in biological systems. Its primary function is as a linker molecule in bioconjugation. By attaching itself to other biomolecules, Amino-PEG8-alcohol can:

  • Improve water solubility of the target molecule, making it more biocompatible. []
  • Reduce aggregation of the target molecule, keeping it functional.
  • Increase circulation time of the target molecule in the body.

The specific mechanism of action of the final conjugate will depend on the attached biomolecule.

  • Wear personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal protocols.

Structure and Properties:

  • Amino-PEG8-alcohol is a derivative of Polyethylene Glycol (PEG) containing two key functional groups:
    • An amino group (NH2) - This group is known for its reactivity with various molecules, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) [].
    • A hydroxyl group (OH) - This group allows for further chemical modifications or attachment of other reactive functional groups [, ].
  • The number "8" in its name refers to the average number of ethylene glycol units (repeating -CH2-CH2-O- units) present in the PEG chain [].

Potential Applications:

  • Drug Delivery Systems: Due to its reactive groups, Amino-PEG8-alcohol is being explored as a linker molecule in the development of Antibody-Drug Conjugates (ADCs) [, ]. ADCs are therapeutic agents where a cytotoxic drug is attached to an antibody via a linker molecule. The linker plays a crucial role in delivering the drug specifically to target cells while minimizing side effects [].
  • Bioconjugation: The combination of amino and hydroxyl groups makes Amino-PEG8-alcohol a versatile tool for bioconjugation reactions. Bioconjugation involves linking various biomolecules like proteins, peptides, and drugs for research purposes [].

Important Note:

  • The information available suggests that Amino-PEG8-alcohol is primarily used for research purposes and is not intended for clinical use [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.4

Exact Mass

369.2363

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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